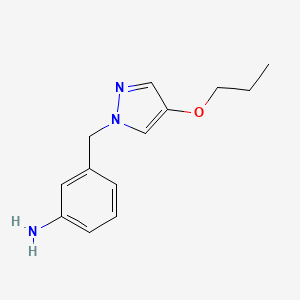

3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine

描述

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine exhibits a complex heterocyclic framework characterized by the presence of two distinct aromatic systems connected through a methylene bridge. The compound features a five-membered pyrazole ring bearing a propoxy substituent at the 4-position, which is then linked via a methylene group to the meta-position of an aniline moiety. According to International Union of Pure and Applied Chemistry nomenclature principles, this compound is systematically named as 3-[(4-propoxypyrazol-1-yl)methyl]aniline, reflecting the substitution pattern where the pyrazole nitrogen is connected to the methyleneaniline group.

The structural framework demonstrates several key molecular features that define its chemical behavior. The pyrazole ring adopts a planar configuration similar to other five-membered aromatic heterocycles, with carbon-nitrogen bond distances typically measuring approximately 1.33 Angstroms. The propoxy substituent introduces conformational flexibility through its alkyl chain, while the methylene bridge connecting the two aromatic systems provides additional rotational freedom that influences the compound's overall molecular geometry.

| Structural Component | Bond Type | Typical Length (Angstroms) | Hybridization |

|---|---|---|---|

| Pyrazole C-N bonds | Aromatic | 1.33 | sp² |

| Methylene bridge | Aliphatic C-N | 1.47 | sp³ |

| Propoxy C-O bond | Ether linkage | 1.43 | sp³ |

| Aniline C-N bond | Aromatic | 1.40 | sp² |

The electronic distribution within this molecular framework reflects the aromatic character of both ring systems, with the pyrazole ring exhibiting weak basic properties due to the nitrogen lone pairs. The aniline portion contributes electron-donating character through its amino group, while the propoxy substituent provides additional electron density to the pyrazole system through resonance effects.

属性

IUPAC Name |

3-[(4-propoxypyrazol-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-6-17-13-8-15-16(10-13)9-11-4-3-5-12(14)7-11/h3-5,7-8,10H,2,6,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJYPLDMPRGZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrazole Core Synthesis via Hydrazine and β-Dicarbonyl Compounds

Method Overview:

A common approach involves the cyclization of hydrazines with β-dicarbonyl compounds such as 1,3-dicarbonyl derivatives or their equivalents. This method is widely used for synthesizing pyrazolyl derivatives, which are then functionalized to introduce the propoxy group and the phenylamine substituent.

- Hydrazine hydrate reacts with appropriate β-dicarbonyl compounds (e.g., 1,3-diketones) under reflux conditions in polar solvents like ethanol or acetic acid.

- The reaction typically proceeds via nucleophilic attack followed by cyclization, yielding the pyrazole ring.

- The reaction conditions are optimized to favor mono-substitution at the 1-position of pyrazole.

- Hydrazinolysis of chlorinated pyrazolopyrimidines provides versatile intermediates for further modifications (see).

- The yields vary from 38% to 79%, depending on the substituents and reaction conditions.

Method Overview:

The introduction of the propoxy group at the 4-position of pyrazole is achieved via nucleophilic substitution reactions using alkyl halides, particularly 1-bromo- or 1-chloropropane derivatives.

- The pyrazole core is first deprotonated using a base such as potassium carbonate or sodium hydride.

- The resulting pyrazolide anion reacts with 1-bromopropane or 1-chloropropane in a suitable solvent like DMF or DMSO.

- Reaction temperature is maintained around 80–100°C to ensure efficient substitution.

- The reaction's regioselectivity favors substitution at the nitrogen atom, leading to N-alkyl pyrazoles.

- The yield depends on the molar ratio of reagents and reaction conditions, typically ranging from 44% to 60%.

Formation of the Phenylamine Moiety via Nucleophilic Aromatic Substitution

Method Overview:

The phenylamine group can be introduced through nucleophilic aromatic substitution or via coupling reactions with suitable intermediates.

- Aromatic amines are reacted with halogenated intermediates under basic conditions.

- Alternatively, reductive amination of aldehyde derivatives of the phenyl ring can be employed.

- The synthesis of phenylamine derivatives often involves initial chlorination or bromination of the aromatic ring, followed by amination.

- These steps are optimized to improve yield and selectivity, with yields typically above 50%.

Multi-Step Synthesis Pathway Summary

Notable Variations and Advanced Methods

Direct Pyrazole Functionalization:

Recent advances involve direct C–H activation techniques to install the propoxy and amino groups without multiple steps, improving overall efficiency.Use of Protecting Groups:

Protecting groups such as Boc or Fmoc are employed during multi-step syntheses to prevent side reactions, especially when introducing sensitive functionalities.Green Chemistry Approaches:

Solvent-free reactions and microwave-assisted synthesis are explored to enhance sustainability and reduce reaction times.

Table 1: Summary of Key Preparation Methods

- The hydrazine-based cyclization remains the most versatile and reliable method for constructing the pyrazole core with functional groups suitable for further derivatization.

- Nucleophilic substitution with alkyl halides is efficient for installing the propoxy group.

- Aromatic amination steps are optimized to maximize phenylamine incorporation, often requiring careful control of reaction conditions to prevent over-alkylation or side reactions.

化学反应分析

Types of Reactions

3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.

科学研究应用

3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of advanced materials with specific properties.

作用机制

The mechanism of action of 3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

相似化合物的比较

Key Observations :

- Substituent Size and Lipophilicity : The propoxy group in the target compound offers moderate lipophilicity compared to the hexyloxy group in ’s azomethines (higher solubility in organic solvents) and the methyl group in ’s analog (lower hydrophobicity).

- Electronic Effects : The electron-donating propoxy group may enhance electron density on the pyrazole ring, contrasting with electron-withdrawing groups like esters in or halogens in .

Physicochemical Properties

- Thermal Stability : Alkoxy-substituted compounds (e.g., hexyloxy in ) exhibit higher thermal stability (decomposition >300°C) due to extended conjugation, whereas the target compound’s shorter propoxy chain may reduce stability slightly .

- Solubility: The propoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl-substituted analogs (), which are more soluble in nonpolar solvents .

Bioactivity and Toxicity

- Toxicity : Substitutions on phenylamine significantly influence toxicity. For example, replacing phenylamine with bulkier groups like tetrahydropyranylamine () reduces cytotoxicity, suggesting that the target compound’s propoxypyrazole group may offer a favorable balance between activity and safety .

- Nrf2 Activation: Disubstituted phenylamines () show enhanced bioactivity (e.g., 3,4-dimethyl substitution in compound 4), whereas monosubstituted derivatives like the target compound may require further testing to assess transcriptional activity .

Regulatory Considerations

The propoxy substituent is absent from controlled substance lists (e.g., ’s MDMA with methylenedioxy), indicating fewer regulatory hurdles compared to phenylamines with psychoactive substituents .

生物活性

3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine, a compound with a unique structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 220.28 g/mol. The chemical structure features a phenylamine core linked to a propoxypyrazole moiety, which is believed to play a critical role in its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.

- Alkylation : The pyrazole compound is then alkylated using a suitable alkyl halide to introduce the propoxy group.

- Amine Formation : Finally, the compound is treated with phenylamine derivatives to yield the target molecule.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited an IC50 value of approximately 20 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like Tamoxifen .

The proposed mechanism of action involves:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to G2/M phase arrest in cancer cells.

- Induction of Apoptosis : Flow cytometry analyses indicated an increase in apoptotic cell populations upon treatment with the compound, suggesting that it triggers programmed cell death pathways.

Case Studies

A notable study evaluated the effects of this compound on MCF-7 cells using the MTT assay. The results confirmed that the compound significantly reduced cell viability in a dose-dependent manner, with minimal toxicity observed in normal human fibroblast cells .

Another investigation focused on its antibacterial properties, revealing effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against common pathogens such as E. coli and S. aureus.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-pyrazole | Moderate anticancer | 30 | Less potent than the target compound |

| 4-(2-Morpholinoethoxy)-phenylamine | High anticancer activity | 15 | Similar mechanism but different structure |

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazole ring formation, propoxy group introduction, and subsequent coupling with phenylamine. Key steps include:

- Pyrazole Functionalization : Alkylation or nucleophilic substitution to attach the propoxy group (e.g., using propyl halides under basic conditions) .

- Methylene Bridging : Coupling the propoxypyrazole moiety to phenylamine via a methylene linker, often using reagents like formaldehyde or paraformaldehyde in refluxing ethanol .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .

- Example Table :

| Step | Reaction Type | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|---|

| 1 | Alkylation | KOH, 1-bromopropane, DMF, 80°C | 60-75% | |

| 2 | Coupling | Formaldehyde, EtOH, reflux | 50-65% |

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., propoxy methyl protons at δ 1.0–1.5 ppm, pyrazole protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNO) .

- IR Spectroscopy : Detection of N-H stretches (~3400 cm) and C-O-C ether vibrations (~1100 cm) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving pyrazole intermediates?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for propoxy group attachment .

- Catalysis : Use palladium catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .

- Temperature Control : Reflux conditions (~80°C) improve coupling efficiency but require monitoring for side reactions (e.g., over-alkylation) .

- Data Contradiction Note : Yields may vary due to competing pathways; TLC monitoring is essential to halt reactions at optimal conversion .

Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer :

- Isotopic Labeling : Use N-labeled reagents to distinguish pyrazole NH signals from impurities .

- 2D NMR Techniques : COSY and HSQC to assign overlapping proton environments (e.g., distinguishing methylene bridge protons from solvent artifacts) .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine) to validate peak assignments .

Q. How do structural modifications (e.g., substituent changes on pyrazole) affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Fluorine substitution enhances metabolic stability but may reduce solubility .

- Propoxy vs. Methoxy : Longer alkoxy chains (propoxy) increase lipophilicity, impacting membrane permeability in cellular assays .

- Example Table :

| Substituent | LogP | Solubility (mg/mL) | IC (μM) | Reference |

|---|---|---|---|---|

| -OCH | 1.2 | 10.5 | 12.3 | |

| -OCHCHCH | 2.1 | 4.8 | 8.7 |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar pyrazole derivatives?

- Methodological Answer :

- Variable Factors : Differences in reagent purity (e.g., anhydrous vs. hydrated formaldehyde), stirring efficiency, or inert atmosphere use .

- Reproducibility : Replicate literature methods with strict control of parameters (e.g., moisture-free DMF, degassed solvents) .

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature > solvent choice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。